

Application Note: Quantitative Analysis of Febuxostat Impurity 6 using LC-MS/MS

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Compound of Interest

Compound Name: Febuxostat impurity 6

Cat. No.: B602056

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
Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of **Febuxostat impurity 6** (Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) in pharmaceutical preparations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and drug development professionals requiring a robust analytical procedure for impurity profiling of Febuxostat. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate quantification.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout. During the synthesis and storage of Febuxostat, various process-related impurities and degradation products can arise. Regulatory bodies necessitate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. **Febuxostat impurity 6**, identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is one such potential impurity.^[1] This document provides a comprehensive LC-MS/MS method for the analysis of this specific impurity.

Chemical Structures

Compound	Structure
Febuxostat	 alt text
Febuxostat Impurity 6	

Experimental Protocol

Materials and Reagents

- Febuxostat reference standard
- **Febuxostat impurity 6** (CAS: 1271738-74-9) reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Febuxostat and **Febuxostat impurity 6** reference standards and dissolve in 100 mL of methanol to obtain individual stock solutions.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation: For the analysis of a drug substance, accurately weigh 25 mg of the Febuxostat sample, dissolve it in 25 mL of methanol, and sonicate for 15 minutes. Filter the

solution through a 0.22 µm syringe filter before injection. For drug product analysis (e.g., tablets), grind a representative number of tablets to a fine powder, and extract a portion equivalent to 25 mg of Febuxostat with methanol, followed by sonication and filtration.

LC-MS/MS Method

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	20
1.0	20
5.0	95
7.0	95
7.1	20
10.0	20

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow	800 L/hr

Table 2: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV)
Febuxostat	317.1	261.1	0.05	25
Febuxostat Impurity 6	363.1	317.1	0.05	20
Febuxostat Impurity 6 (Qualifier)	363.1	177.1	0.05	35

Note: The exact MRM transitions and collision energies for **Febuxostat impurity 6** should be optimized by infusing a standard solution of the impurity into the mass spectrometer.

Data Presentation

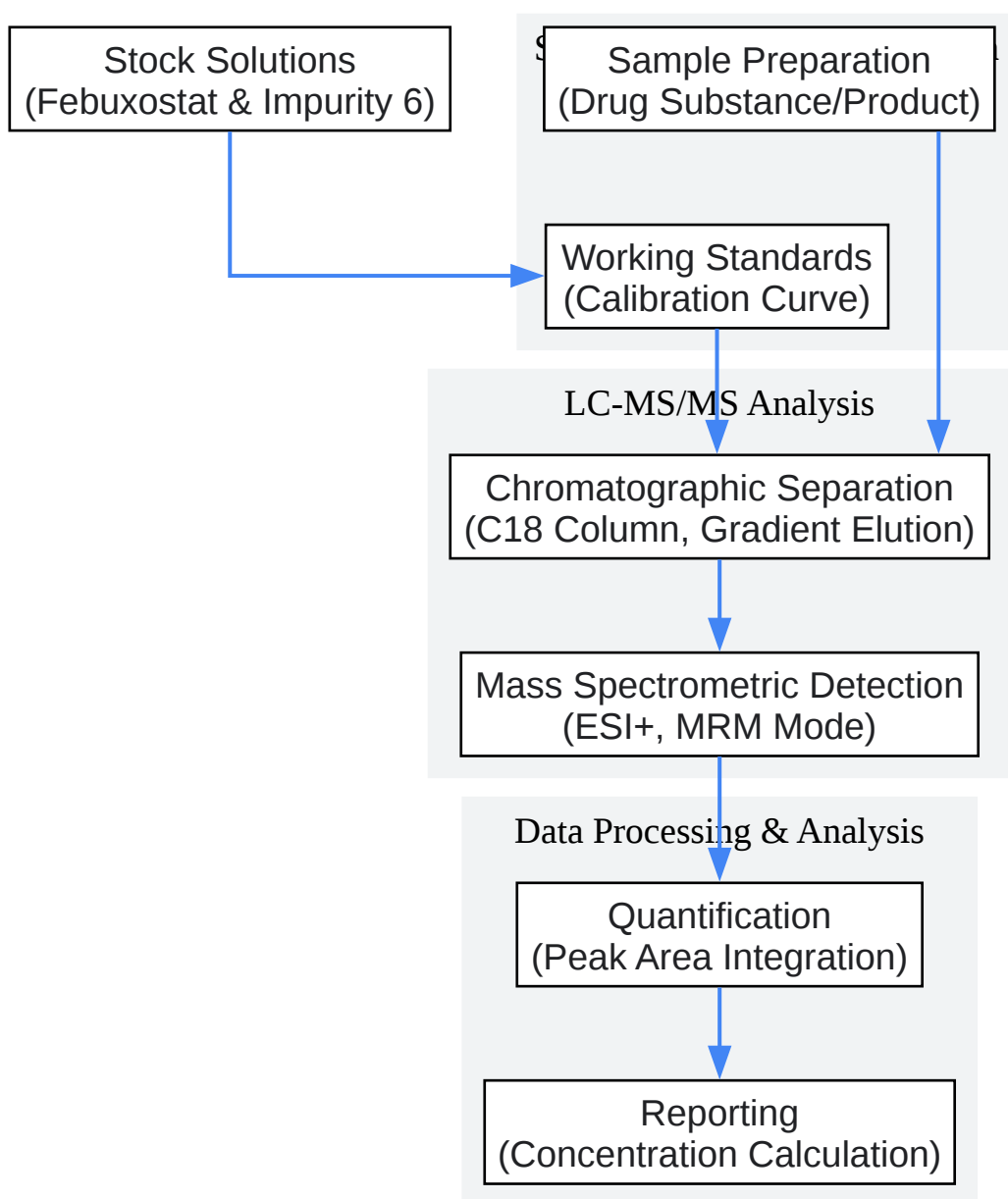
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar analyses and should be verified during method validation.

Table 3: Summary of Quantitative Data (Hypothetical)

Parameter	Febuxostat	Febuxostat Impurity 6
Retention Time (min)	~ 4.5	~ 5.2
Linearity Range (ng/mL)	1 - 1000	1 - 500
Correlation Coefficient (r^2)	> 0.995	> 0.995
Limit of Detection (LOD) (ng/mL)	0.5	0.8
Limit of Quantification (LOQ) (ng/mL)	1.0	2.5
Precision (%RSD)	< 5%	< 10%
Accuracy (% Recovery)	95 - 105%	90 - 110%

Visualizations

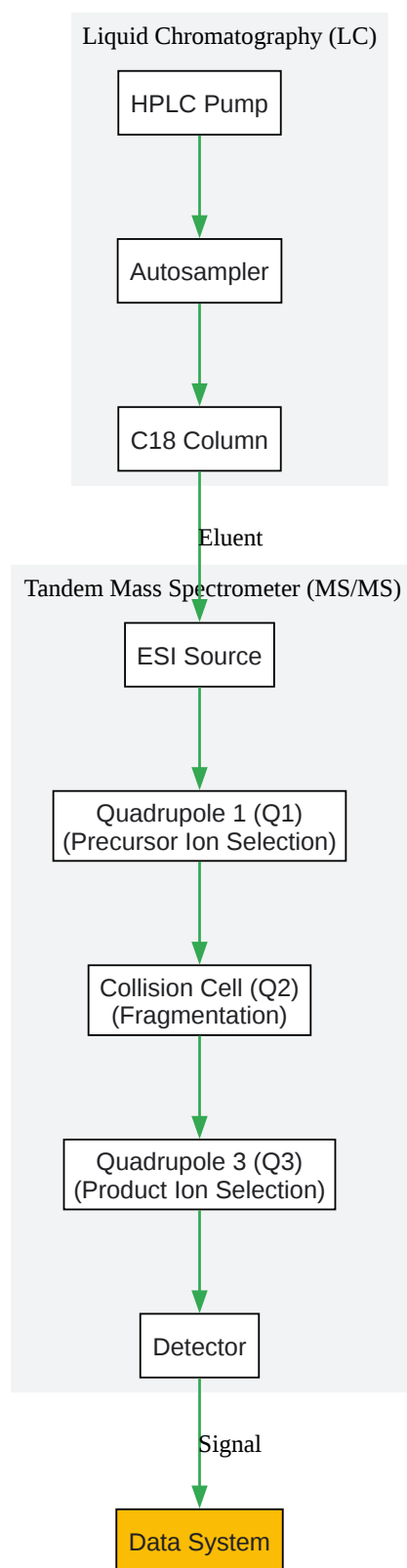
Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of **Febuxostat impurity 6**.

LC-MS/MS System Configuration



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Caption: Logical diagram of the LC-MS/MS system components.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of **Febuxostat impurity 6**. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection allows for reliable impurity profiling in Febuxostat drug substance and finished products. This method can be readily implemented in a quality control or research laboratory setting to ensure the quality and safety of Febuxostat. Method validation should be performed in accordance with relevant regulatory guidelines before routine use.

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References

- 1. derpharmachemica.com [derpharmachemica.com]
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